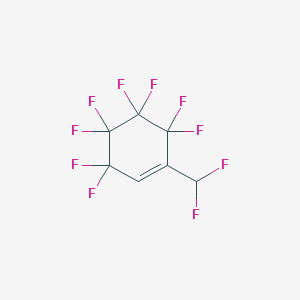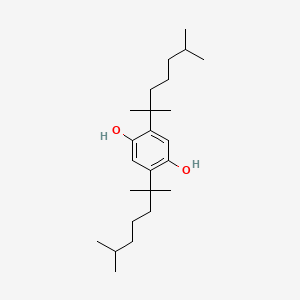![molecular formula C7H8N4S3 B14309003 5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione CAS No. 114116-95-9](/img/structure/B14309003.png)
5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that combines the structural features of imidazole and thiadiazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both imidazole and thiadiazole rings in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or through the reaction of aldehydes with ammonia and an α-diketone.
Thiadiazole Ring Formation: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carbon disulfide under basic conditions.
Coupling of Imidazole and Thiadiazole Rings: The final step involves the coupling of the imidazole and thiadiazole rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted thiadiazole compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, 5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione exhibits antimicrobial and antifungal properties. It is being studied for its potential use in developing new antibiotics and antifungal agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties. It is also explored for use in materials science, particularly in the creation of polymers and coatings with enhanced properties.
作用机制
The mechanism of action of 5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the thiadiazole ring can interact with nucleophilic sites in proteins and DNA. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
2-Mercapto-1,3,4-thiadiazole: Similar in structure but lacks the imidazole ring.
5-Methyl-1H-imidazole-4-carboxamide: Contains the imidazole ring but lacks the thiadiazole moiety.
1,3,4-Thiadiazole-2-thiol: Similar thiadiazole structure but without the imidazole linkage.
Uniqueness
The uniqueness of 5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione lies in its combined imidazole and thiadiazole rings, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality is not commonly found in other compounds, making it a valuable molecule for various applications.
属性
CAS 编号 |
114116-95-9 |
|---|---|
分子式 |
C7H8N4S3 |
分子量 |
244.4 g/mol |
IUPAC 名称 |
5-(2-imidazol-1-ylethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C7H8N4S3/c12-6-9-10-7(14-6)13-4-3-11-2-1-8-5-11/h1-2,5H,3-4H2,(H,9,12) |
InChI 键 |
NXRITSVWYZAWJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CCSC2=NNC(=S)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)

![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)

![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)


![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
